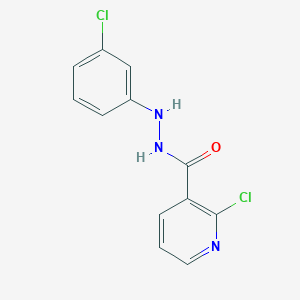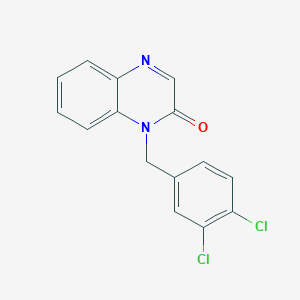![molecular formula C14H13NO3S B501141 Ethyl 4-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B501141.png)
Ethyl 4-[(2-thienylcarbonyl)amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(2-thienylcarbonyl)amino]benzoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including Ethyl 4-[(2-thienylcarbonyl)amino]benzoate, can be achieved through various methods. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Ethyl 4-[(2-thienylcarbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
科学研究应用
Ethyl 4-[(2-thienylcarbonyl)amino]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism of action of Ethyl 4-[(2-thienylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, leading to their biological effects.
相似化合物的比较
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Ethyl 4-[(2-thienylcarbonyl)amino]benzoate is unique due to its specific structure, which combines a thiophene ring with a benzoate ester. This unique structure may confer distinct biological activities and chemical properties compared to other thiophene derivatives .
属性
分子式 |
C14H13NO3S |
|---|---|
分子量 |
275.32g/mol |
IUPAC 名称 |
ethyl 4-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C14H13NO3S/c1-2-18-14(17)10-5-7-11(8-6-10)15-13(16)12-4-3-9-19-12/h3-9H,2H2,1H3,(H,15,16) |
InChI 键 |
LGAIMOVCXZUETQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


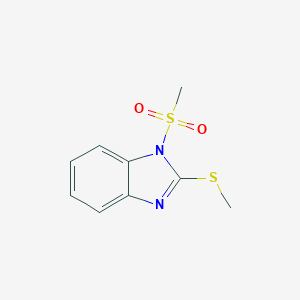
![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzonitrile](/img/structure/B501060.png)
![allyl 1-[(4-chlorophenyl)sulfonyl]-1H-benzimidazol-2-yl sulfide](/img/structure/B501061.png)
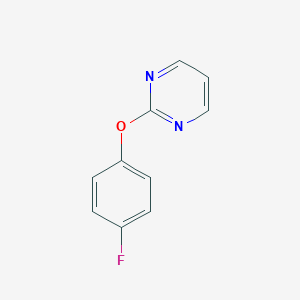
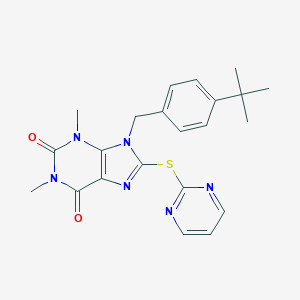
![[(5-Hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]acetic acid](/img/structure/B501066.png)



